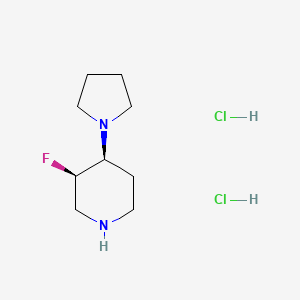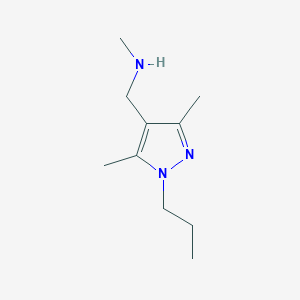
1-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)-N-methylmethanamine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features a propyl group and two methyl groups attached to the pyrazole ring, along with an N-methylmethanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)-N-methylmethanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate to form 3,5-dimethylpyrazole.
Alkylation: The 3,5-dimethylpyrazole can then be alkylated using propyl bromide to introduce the propyl group at the 1-position.
Amination: The final step involves the introduction of the N-methylmethanamine group. This can be achieved by reacting the alkylated pyrazole with formaldehyde and methylamine under reductive amination conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents may be chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the N-methylmethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)-N-methylmethanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-propyl-1H-pyrazole: Lacks the N-methylmethanamine group.
1-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine: Lacks the propyl group.
3,5-Dimethyl-1H-pyrazole: Lacks both the propyl and N-methylmethanamine groups.
Uniqueness
1-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)-N-methylmethanamine is unique due to the presence of both the propyl group and the N-methylmethanamine group. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
1-(3,5-dimethyl-1-propylpyrazol-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C10H19N3/c1-5-6-13-9(3)10(7-11-4)8(2)12-13/h11H,5-7H2,1-4H3 |
InChI Key |
NAZSIVYUNFPPCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)CNC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


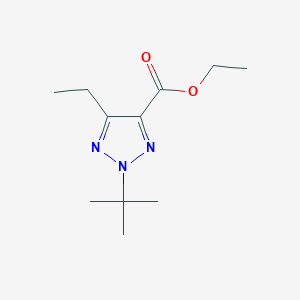
![tert-butyl (1S,4R,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13108133.png)
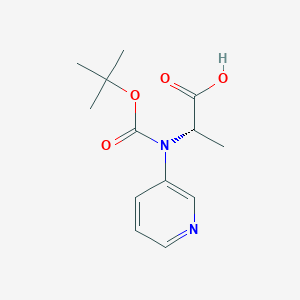
![1h-Cyclopenta[e]pyrrolo[1,2-a]pyrazine](/img/structure/B13108147.png)
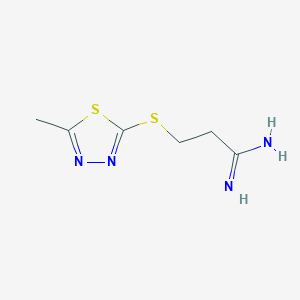
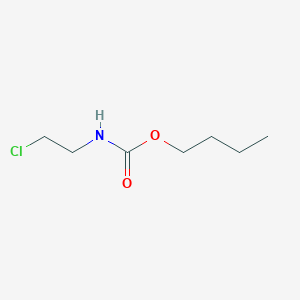
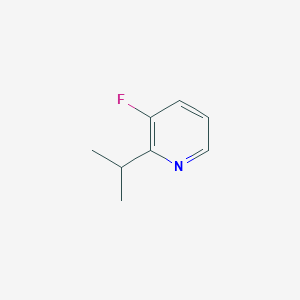
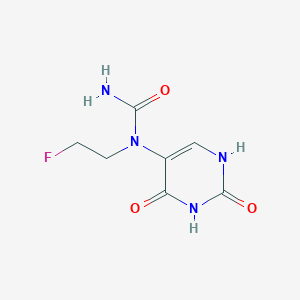
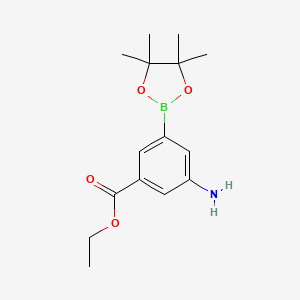
![[2,2'-Bipyridine]-5-carboxamide](/img/structure/B13108196.png)
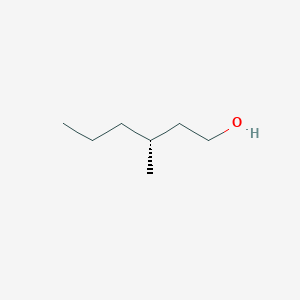
![6-Benzyl-4,7-diphenyl[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B13108210.png)
